6-Bromo-3-iodoimidazo[1,2-a]pyrazine
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Overview
Description
6-Bromo-3-iodoimidazo[1,2-a]pyrazine: is a heterocyclic compound with the molecular formula C6H3BrIN3 and a molecular weight of 323.92 g/mol It is characterized by the presence of both bromine and iodine atoms attached to an imidazo[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine typically involves the halogenation of imidazo[1,2-a]pyrazine derivatives. One common method includes the bromination and iodination of imidazo[1,2-a]pyrazine using appropriate halogenating agents under controlled conditions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while iodination can be carried out using iodine or N-iodosuccinimide (NIS) .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 6-Bromo-3-iodoimidazo[1,2-a]pyrazine can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the imidazo[1,2-a]pyrazine core.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and organolithium compounds are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce various oxidized forms of the imidazo[1,2-a]pyrazine core .
Scientific Research Applications
Chemistry:
6-Bromo-3-iodoimidazo[1,2-a]pyrazine is used as a building block in organic synthesis. Its halogen atoms provide reactive sites for further functionalization, enabling the synthesis of complex molecules .
Biology and Medicine:
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. It can be used in the design and development of new drugs, particularly those targeting specific enzymes or receptors .
Industry:
In the industrial sector, this compound is utilized in the production of advanced materials and specialty chemicals. Its unique structure allows for the creation of materials with specific properties .
Mechanism of Action
The mechanism of action of 6-Bromo-3-iodoimidazo[1,2-a]pyrazine involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparison with Similar Compounds
- 6-Bromoimidazo[1,2-a]pyrazine
- 3-Iodoimidazo[1,2-a]pyrazine
- 6-Chloro-3-iodoimidazo[1,2-a]pyrazine
Comparison:
Compared to similar compounds, 6-Bromo-3-iodoimidazo[1,2-a]pyrazine is unique due to the presence of both bromine and iodine atoms. This dual halogenation can enhance its reactivity and versatility in chemical reactions. Additionally, the combination of bromine and iodine may impart distinct electronic and steric properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6-bromo-3-iodoimidazo[1,2-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRGSZAMEYFXCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(N=CC2=N1)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718278 |
Source
|
Record name | 6-Bromo-3-iodoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245644-42-1 |
Source
|
Record name | 6-Bromo-3-iodoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-3-iodoimidazo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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